

Marizomib discovery and origin from *Salinispora tropica*

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Compound of Interest

Compound Name: Marizomib

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Marizomib: From Marine Bacterium to Clinical Candidate

A Technical Guide on the Discovery, Origin, and Scientific Foundation of a Novel Proteasome Inhibitor

Abstract

Marizomib (formerly NPI-0052, also known as Salinosporamide A) is a potent, irreversible proteasome inhibitor that has demonstrated significant promise in the treatment of various cancers, particularly multiple myeloma and glioblastoma.[1][2][3] This technical guide provides an in-depth overview of the discovery of **Marizomib**, its origin from the obligate marine bacterium *Salinispora tropica*, and the key experimental data that have elucidated its mechanism of action and therapeutic potential.[1][4] The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the journey of **Marizomib** from a natural product to a clinical candidate.

Discovery and Origin

Marizomib was discovered through cytotoxicity-guided fractionation of extracts from the obligate marine actinomycete, *Salinispora tropica*. [1][5] This bacterium was isolated from marine sediments collected in the Bahamas. [5][6] Initial screenings of organic extracts from cultured *Salinispora* strains revealed potent antibiotic and anticancer activities, leading to the isolation of Salinosporamide A as the active constituent. [1][4]

The unique chemical structure of **Marizomib**, featuring a densely functionalized γ -lactam- β -lactone bicyclic core, distinguishes it from other proteasome inhibitors.^[1] This novel scaffold is a product of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway within *S. tropica*.^{[1][7]}

Physicochemical and Biological Properties

Marizomib is a colorless crystalline solid with the chemical formula C₁₅H₂₀ClNO₄ and a molar mass of 313.781 g/mol.^[1] Its potent biological activity stems from its ability to irreversibly inhibit the proteasome, a key cellular complex responsible for protein degradation.

Table 1: Physicochemical Properties of Marizomib

Property	Value	Reference
IUPAC Name	(1R,4R,5S)-4-(2-Chloroethyl)-1-[(S)-2-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione-5-yl]pyrrolidine	[1]
CAS Number	437742-34-2	[1]
Molecular Formula	C ₁₅ H ₂₀ ClNO ₄	[1]
Molar Mass	313.781 g/mol	[1]

Table 2: In Vitro Inhibitory Activity of Marizomib against 20S Proteasome Subunits

Proteasome Subunit	IC ₅₀ (nM)	Reference
Chymotrypsin-like (β 5)	1.3 - 3.5	[1][8][9]
Trypsin-like (β 2)	28	[8][9]
Caspase-like (β 1)	430	[8][9]

Marizomib exhibits potent cytotoxicity against a wide range of cancer cell lines, with GI₅₀ values often in the nanomolar range.^[10] Notably, it is significantly more potent than the

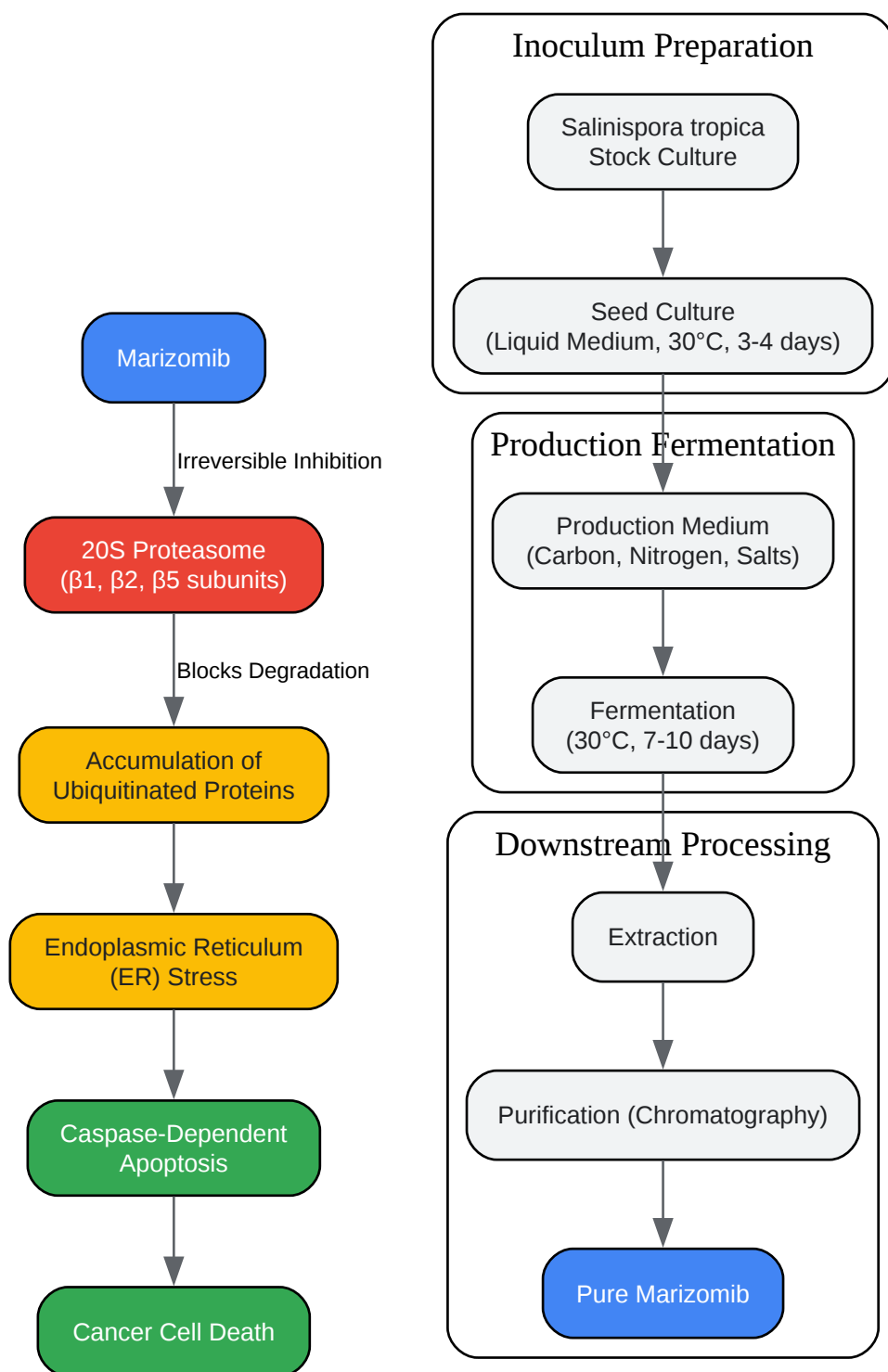
structurally related natural product omuralide.[\[1\]](#)

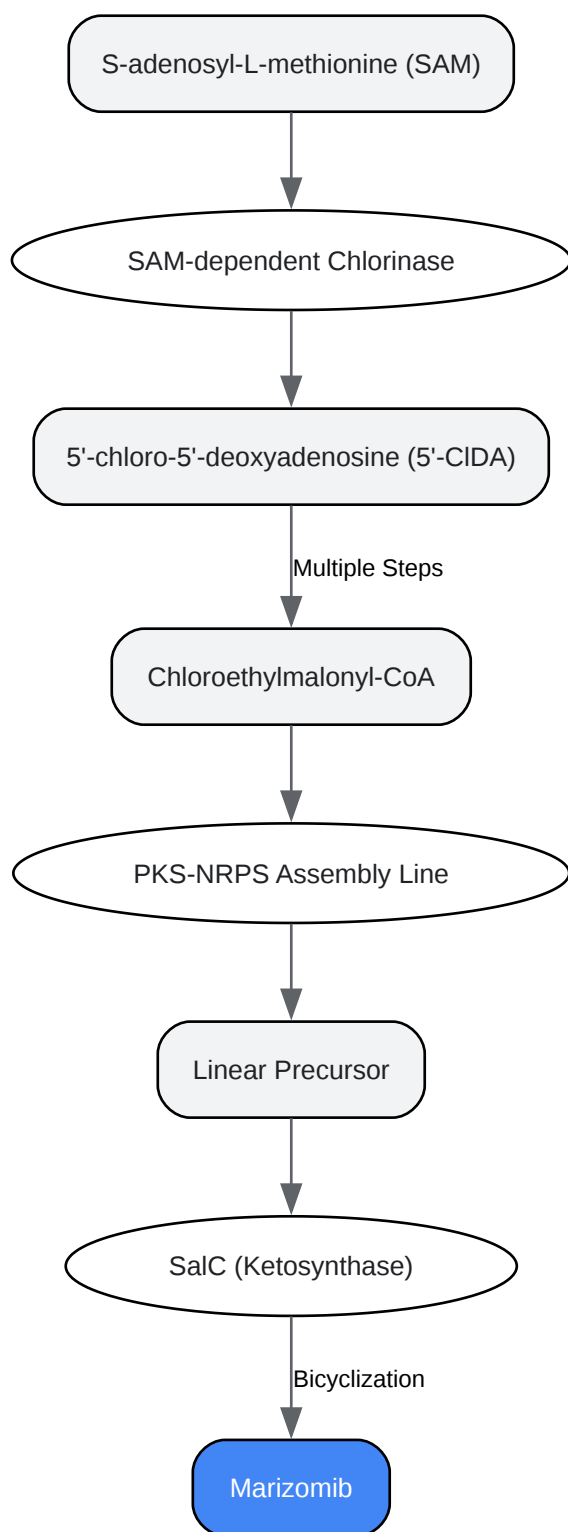
Mechanism of Action

Marizomib exerts its anticancer effects by irreversibly inhibiting the 20S proteasome.[\[10\]](#)[\[11\]](#)

Unlike other proteasome inhibitors such as bortezomib, which primarily targets the chymotrypsin-like (CT-L) activity, **Marizomib** inhibits all three proteolytic activities of the proteasome: chymotrypsin-like ($\beta 5$), trypsin-like ($\beta 2$), and caspase-like ($\beta 1$).[\[12\]](#)[\[13\]](#) This broad-spectrum inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering caspase-dependent apoptosis in cancer cells.[\[12\]](#)[\[14\]](#) The irreversible nature of its binding contributes to a sustained pharmacodynamic effect.[\[10\]](#)[\[11\]](#)

The key to its irreversible inhibition lies in the β -lactone ring, which acylates the N-terminal threonine residue of the proteasome's active sites.[\[10\]](#) The chloroethyl side chain is crucial for this potent, irreversible binding.[\[7\]](#)





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